

# In Vivo Efficacy of JNJ-42153605 in Rodent Models: A Technical Guide

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Compound of Interest		
Compound Name:	JNJ-42153605	
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This technical guide provides an in-depth overview of the preclinical in vivo efficacy of **JNJ-42153605**, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate 2 (mGlu2) receptor. The document summarizes key quantitative data, details experimental methodologies, and provides visual representations of the compound's mechanism of action and experimental workflows.

# **Core Efficacy Data in Rodent Models**

**JNJ-42153605** has demonstrated centrally mediated in vivo effects in rodent models sensitive to mGlu2 receptor modulation. The primary findings are summarized below, indicating its potential as a therapeutic agent for neuropsychiatric disorders.

Model	Species	Dose/Route	Effect	Metric
Sleep-Wake Electroencephalo gram (sw-EEG)	Rat	3 mg/kg, p.o.	Suppressed REM sleep	-
Phencyclidine (PCP)-Induced Hyperlocomotion	Mouse	5.4 mg/kg, s.c.	Reversal of hyperlocomotion	ED50



### **Signaling Pathway of JNJ-42153605**

**JNJ-42153605** functions as a positive allosteric modulator of the mGlu2 receptor. Unlike orthosteric agonists that directly bind to and activate the receptor at the glutamate binding site, PAMs bind to a distinct allosteric site. This binding event does not typically activate the receptor on its own but rather enhances the receptor's response to the endogenous agonist, glutamate. This modulation leads to a greater intracellular signaling response for a given concentration of glutamate, ultimately influencing downstream neuronal activity.



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Mechanism of JNJ-42153605 as an mGlu2 PAM.

## **Experimental Protocols**

Detailed methodologies for the key in vivo efficacy studies are provided below.

### Sleep-Wake Electroencephalogram (sw-EEG) in Rats

This study evaluates the effect of **JNJ-42153605** on sleep architecture in rats.

### Animals:

Species: Rat

Strain: Sprague-Dawley

Sex: Male

Supplier: Commercial vendor



### Surgical Implantation of Electrodes:

- Rats are anesthetized, and sterile surgical techniques are employed.
- Stainless steel screw electrodes are implanted into the skull for electroencephalogram (EEG) recording.
- Wire electrodes are implanted into the nuchal muscles for electromyogram (EMG) recording.
- The electrode assembly is secured to the skull with dental cement.
- Animals are allowed a post-operative recovery period of at least one week.

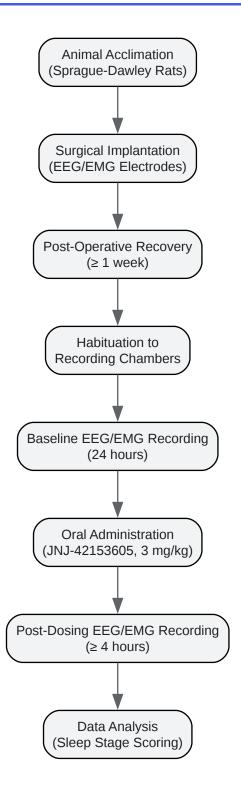
### Habituation and Recording:

- Following recovery, rats are habituated to the recording chambers and tethered to the recording apparatus.
- Baseline sleep-wake patterns are recorded for at least 24 hours prior to drug administration.

### Drug Administration and Data Collection:

- JNJ-42153605 is formulated in an appropriate vehicle and administered orally (p.o.) at a dose of 3 mg/kg.
- EEG and EMG data are continuously recorded for a minimum of 4 hours post-dosing.
- Sleep-wake states (wakefulness, non-REM sleep, and REM sleep) are scored in epochs (e.g., 10-30 seconds) based on the EEG and EMG signals.





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Workflow for the rat sleep-wake EEG experiment.

### Phencyclidine (PCP)-Induced Hyperlocomotion in Mice







This model assesses the potential antipsychotic-like activity of **JNJ-42153605** by measuring its ability to reverse hyperlocomotion induced by the NMDA receptor antagonist, phencyclidine.

#### Animals:

Species: Mouse

• Strain: (e.g., C57BL/6 or other standard strain)

· Sex: Male

Supplier: Commercial vendor

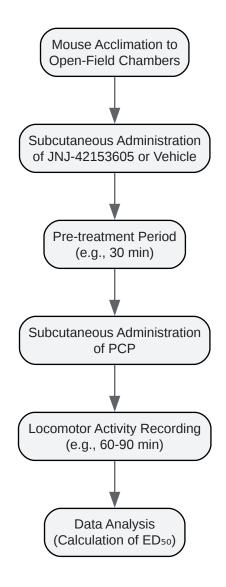
### Experimental Procedure:

- Mice are individually placed in open-field activity chambers to allow for acclimation for a defined period (e.g., 30-60 minutes).
- **JNJ-42153605** is formulated in a suitable vehicle and administered subcutaneously (s.c.) at various doses to determine the ED<sub>50</sub>.
- Following a pre-treatment period (e.g., 30 minutes), mice are administered PCP (typically 1-5 mg/kg, s.c. or i.p.) to induce hyperlocomotion.
- Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration (e.g., 60-90 minutes) immediately following PCP administration.
- A vehicle control group (receiving vehicle instead of JNJ-42153605) and a PCP-only group are included for comparison.

### Data Analysis:

- The total locomotor activity is quantified for each animal.
- The dose-response relationship for **JNJ-42153605** in reversing PCP-induced hyperlocomotion is analyzed to calculate the ED<sub>50</sub> value.





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Workflow for the PCP-induced hyperlocomotion study.

### **Pharmacokinetic Profile**

**JNJ-42153605** is reported to have an acceptable pharmacokinetic profile in both rodent and non-rodent species, which is a critical characteristic for a centrally acting therapeutic agent.[1] This suggests adequate absorption, distribution, metabolism, and excretion properties that allow for sufficient target engagement in the central nervous system following systemic administration.



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### References

- 1. allgenbio.com [allgenbio.com]
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